molecular formula C8H13N3O2 B2561619 ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate CAS No. 929620-52-0

ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2561619
CAS RN: 929620-52-0
M. Wt: 183.211
InChI Key: LSBKHZUXNJHAQN-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are widely used in various fields due to their unique properties and ability to mimic amide bonds . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic ring containing three nitrogen atoms . The exact structure of “ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate” would depend on the specific locations of the ethyl and isopropyl groups on the triazole ring.


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, form hydrogen bonds, and undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that are resistant to oxidation and reduction .

Scientific Research Applications

Click Chemistry and Drug Discovery

1,2,3-Triazoles are privileged structural motifs in click chemistry, a powerful synthetic approach for creating complex molecules. The copper-catalyzed Huisgen 1,3-dipolar cycloaddition (often referred to as “click chemistry”) allows efficient assembly of 1,2,3-triazole-containing compounds. Researchers have exploited this method to synthesize diverse libraries of potential drug candidates. The 1,2,3-triazole core has been incorporated into anticonvulsants, cephalosporin antibiotics, anticancer agents, and more .

Antimicrobial and Antiviral Activity

Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate derivatives have demonstrated promising antimicrobial and antiviral properties. These compounds exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis. Additionally, they have shown antiviral effects against influenza A and herpes simplex virus type 1 (HSV-1) .

Anticancer Potential

Several 1,2,3-triazole derivatives, including those based on ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate, have been evaluated for their anticancer activity. Notably, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative effects against MV4-11 cells, with an IC50 of 2 μM .

Supramolecular Chemistry and Materials Science

The unique properties of 1,2,3-triazoles, such as high chemical stability and aromatic character, make them valuable building blocks in supramolecular chemistry. Researchers have used these compounds to design functional materials, including metal-organic frameworks, polymers, and host-guest systems. Their ability to form hydrogen bonds and participate in π-π stacking interactions contributes to their versatility in materials science .

Chemical Biology and Bioconjugation

1,2,3-Triazoles play a crucial role in chemical biology and bioconjugation. They serve as bioorthogonal handles for labeling biomolecules, enabling selective modification of proteins, nucleic acids, and other biological targets. Researchers have developed bioconjugates by linking 1,2,3-triazoles to fluorescent probes, peptides, and antibodies .

Fluorescent Imaging and Molecular Probes

The fluorescent properties of 1,2,3-triazoles have led to their use as molecular probes in biological imaging. By incorporating these motifs into small molecules or nanoparticles, scientists can visualize cellular processes, track drug delivery, and study protein interactions. Ethyl 1-isopropyl-1H-1,2,3-triazole-4-carboxylate derivatives may find applications in this field as well .

Mechanism of Action

The mechanism of action of triazoles can vary depending on their specific structure and the context in which they are used. Some triazoles have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Like all chemicals, triazoles should be handled with care. Some triazoles may be hazardous and could pose risks to health and safety .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of potential applications. Future research directions could include the development of new synthetic methods, the design of triazole-based drugs, and the exploration of new applications in fields such as materials science .

properties

IUPAC Name

ethyl 1-propan-2-yltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-11(6(2)3)10-9-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKHZUXNJHAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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